2H-Naphtho[1,2-b][1,4]oxazin-3(4H)-one
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Overview
Description
2H-Naphtho[1,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a fused naphthalene and oxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Naphtho[1,2-b][1,4]oxazin-3(4H)-one can be achieved through several methods. One common approach involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron and acetic acid . This method provides good to excellent yields and is compatible with various functional groups.
Another method involves the Rhodium-catalyzed asymmetric hydrogenation of prochiral (Z)-2-(2-oxo-2H-benzo[b][1,4]oxazin-3(4H)-ylidene)acetate esters . This approach yields chiral dihydrobenzoxazinones with high conversion rates and excellent enantiomeric excess.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2H-Naphtho[1,2-b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include naphthoquinone derivatives, dihydro derivatives, and various substituted naphthalenes.
Scientific Research Applications
2H-Naphtho[1,2-b][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being explored for its potential use in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Mechanism of Action
The mechanism of action of 2H-Naphtho[1,2-b][1,4]oxazin-3(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2H-Benzo[b][1,4]oxazin-3(4H)-one
- 2H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one
- 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol
Uniqueness
2H-Naphtho[1,2-b][1,4]oxazin-3(4H)-one is unique due to its fused naphthalene and oxazine ring system, which imparts distinct electronic and steric properties. This structural uniqueness makes it a valuable compound in various research and industrial applications, distinguishing it from other similar compounds .
Properties
CAS No. |
19649-40-2 |
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Molecular Formula |
C12H9NO2 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
4H-benzo[h][1,4]benzoxazin-3-one |
InChI |
InChI=1S/C12H9NO2/c14-11-7-15-12-9-4-2-1-3-8(9)5-6-10(12)13-11/h1-6H,7H2,(H,13,14) |
InChI Key |
FDPCQQWPDQLJQT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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